molecular formula C18H19N3S B13450860 10H-Phenothiazine-2-carbonitrile, 10-[2-methyl-3-(methylamino)propyl]- CAS No. 108014-19-3

10H-Phenothiazine-2-carbonitrile, 10-[2-methyl-3-(methylamino)propyl]-

Cat. No.: B13450860
CAS No.: 108014-19-3
M. Wt: 309.4 g/mol
InChI Key: RJBGVEFRAZYALY-UHFFFAOYSA-N
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Description

10H-Phenothiazine-2-carbonitrile, 10-[2-methyl-3-(methylamino)propyl]- is a compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core with a carbonitrile group and a substituted propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-2-carbonitrile, 10-[2-methyl-3-(methylamino)propyl]- typically involves the reaction of phenothiazine derivatives with appropriate nitrile and amine reagents. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are often used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine-2-carbonitrile, 10-[2-methyl-3-(methylamino)propyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles like amines or thiols replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenated derivatives, amines, thiols; conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted phenothiazine derivatives

Scientific Research Applications

10H-Phenothiazine-2-carbonitrile, 10-[2-methyl-3-(methylamino)propyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antipsychotic agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-2-carbonitrile, 10-[2-methyl-3-(methylamino)propyl]- involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. In the context of its antipsychotic effects, it is believed to interact with neurotransmitter receptors in the brain, such as dopamine and serotonin receptors, leading to altered neurotransmission and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound, known for its use in antipsychotic medications.

    Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine structure.

    Thioridazine: Another antipsychotic agent with structural similarities to phenothiazine.

Uniqueness

10H-Phenothiazine-2-carbonitrile, 10-[2-methyl-3-(methylamino)propyl]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its carbonitrile group and substituted propyl chain contribute to its distinct reactivity and potential therapeutic applications, differentiating it from other phenothiazine derivatives.

Properties

CAS No.

108014-19-3

Molecular Formula

C18H19N3S

Molecular Weight

309.4 g/mol

IUPAC Name

10-[2-methyl-3-(methylamino)propyl]phenothiazine-2-carbonitrile

InChI

InChI=1S/C18H19N3S/c1-13(11-20-2)12-21-15-5-3-4-6-17(15)22-18-8-7-14(10-19)9-16(18)21/h3-9,13,20H,11-12H2,1-2H3

InChI Key

RJBGVEFRAZYALY-UHFFFAOYSA-N

Canonical SMILES

CC(CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N

Origin of Product

United States

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